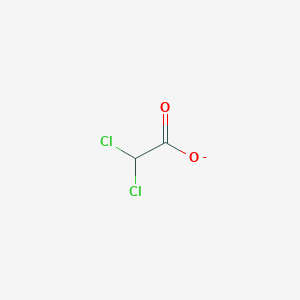
5-Oxothiolane-3-carboxylic acid
Overview
Description
5-Oxothiolane-3-carboxylic acid: is an organic compound with the molecular formula C5H6O3S. It is a derivative of thiolane, a five-membered sulfur-containing ring, and features both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Thiolane Derivatives: One common method for synthesizing 5-Oxothiolane-3-carboxylic acid involves the oxidation of thiolane derivatives. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Carboxylation of Grignard Reagents: Another method involves the carboxylation of thiolane-based Grignard reagents with carbon dioxide (CO2) followed by acid hydrolysis to yield the carboxylic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxothiolane-3-carboxylic acid can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form thiolane-3-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thiolane-3-carboxylic acid: Formed through reduction.
Esters, Amides, Anhydrides: Formed through substitution reactions .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of sulfur-containing heterocycles and their reactivity.
Biology:
- Investigated for its potential role in biochemical pathways involving sulfur metabolism.
- Used as a reference compound in the study of thiolane derivatives and their biological activities.
Medicine:
- Explored for its potential therapeutic applications due to its unique structural features.
- Studied for its interactions with biological targets and potential as a drug candidate.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties .
Mechanism of Action
- The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors involved in sulfur metabolism.
- The ketone and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity to biological targets.
- Pathways involved include oxidation-reduction reactions and nucleophilic substitution, which are essential for its biological activity .
Comparison with Similar Compounds
Thiolane-3-carboxylic acid: Lacks the ketone functional group, making it less reactive in certain oxidation reactions.
5-Oxothiolane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and biological activity.
Thiolane-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, resulting in different chemical properties and applications.
Uniqueness:
- The presence of both a ketone and a carboxylic acid functional group in 5-Oxothiolane-3-carboxylic acid makes it a versatile compound with unique reactivity and potential applications in various fields of research and industry.
Properties
IUPAC Name |
5-oxothiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLISCFVTVRXTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390030 | |
| Record name | 5-oxothiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28525-50-0 | |
| Record name | 5-oxothiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxothiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)




![4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B87214.png)


